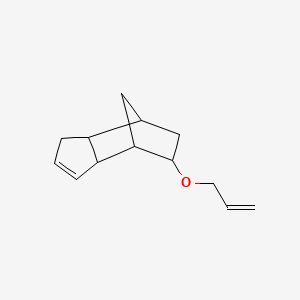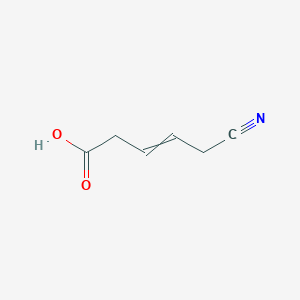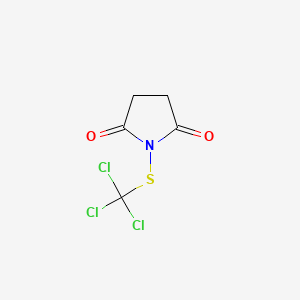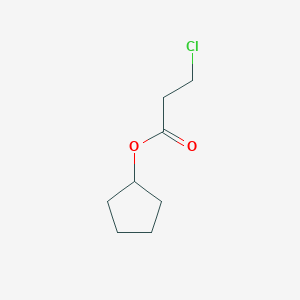![molecular formula C14H14 B14744061 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene CAS No. 208-20-8](/img/structure/B14744061.png)
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, characterized by the addition of a cycloheptane ring fused to the naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a suitable reagent to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups into the aromatic system.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, including the development of drugs that target specific pathways involving aromatic hydrocarbons.
Industry: It can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the cycloheptane ring.
Acenaphthene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Perinaphthane: A compound with a similar fused ring system but different substituents.
Uniqueness
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring fusion on the reactivity and properties of polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
208-20-8 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
tricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaene |
InChI |
InChI=1S/C14H14/c1-2-6-12-8-4-10-13-9-3-7-11(5-1)14(12)13/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
ZMDJSIOZPZPBPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC=CC3=C2C(=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



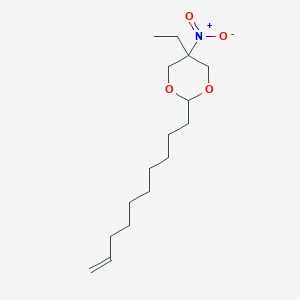
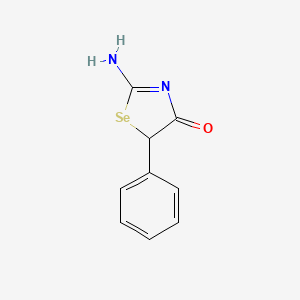
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
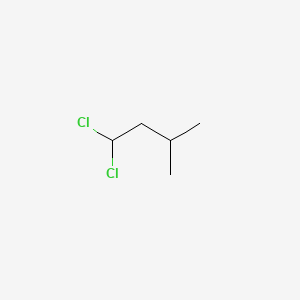
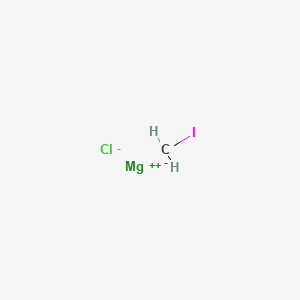
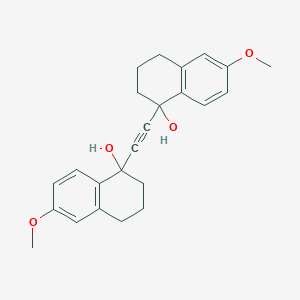
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

